GNX-865
Description
Properties
CAS No. |
1223568-82-8 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.742 |
IUPAC Name |
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+ |
InChI Key |
UBNJOSSBOHRSMZ-SOFGYWHQSA-N |
SMILES |
O=C(NC1=CC=CC(Cl)=C1)/C=C/C2=CC=C(OC)C(O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNX-865 |
Origin of Product |
United States |
Historical Overview of Mptp Research and Its Physiological Significance
The concept of the mitochondrial permeability transition (MPT) was first described in the 1970s by Hunter and Haworth, who observed a sudden increase in the permeability of the inner mitochondrial membrane under specific conditions. ahajournals.orgmdpi.com This phenomenon is caused by the opening of a channel, now known as the mitochondrial permeability transition pore (mPTP). ahajournals.org The pore's opening allows for the free passage of solutes with a molecular weight of up to 1,500 daltons across the inner mitochondrial membrane. mdpi.comwikipedia.orgnih.gov
Physiologically, the transient, or "flickering," opening of the mPTP is believed to play a role in essential cellular processes, including the regulation of calcium ion concentration and the release of reactive oxygen species (ROS) from the mitochondrial matrix. mdpi.comnih.gov However, prolonged or irreversible opening of the mPTP is pathological. It leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately, rupture of the outer membrane. wikipedia.orgnih.gov This cascade of events can release pro-apoptotic factors like cytochrome c, triggering cell death pathways such as necrosis and apoptosis, which are implicated in numerous pathologies. wikipedia.orgnih.gov
The mPTP is considered a key factor in the damage caused by ischemia-reperfusion injury, which occurs in conditions like heart attack and stroke. wikipedia.org Research indicates that while the pore remains closed during the ischemic phase, it opens upon reperfusion, contributing significantly to tissue damage. wikipedia.org The mPTP is also implicated in neurodegenerative diseases, and its role in neuronal cell death is an active area of investigation. mdpi.com Despite decades of study, the precise molecular structure of the mPTP remains a subject of ongoing research, with proteins such as cyclophilin D (CypD), the adenine (B156593) nucleotide translocase (ANT), and the voltage-dependent anion channel (VDAC) considered key regulatory or structural components. wikipedia.orgnih.gov
Identification of Gnx 865 As a Cinnamic Anilide Mptp Inhibitor
GNX-865 was identified as a novel and potent inhibitor of the mPTP through high-throughput screening of isolated mitochondria. nih.govresearchgate.net It belongs to a chemical class known as cinnamic anilides. researchgate.netaxonmedchem.com This class of compounds was found to effectively inhibit mitochondrial swelling induced by various triggers and to enhance the calcium retention capacity of mitochondria more efficiently than the well-known inhibitor Cyclosporin A (CsA) in some contexts. researchgate.net
The mechanism of action for this compound is distinct from that of CsA, which acts by inhibiting the mitochondrial matrix protein cyclophilin D (CypD). nih.govaxonmedchem.com CypD is a modulator of the mPTP's sensitivity to opening triggers, but it is not essential for the pore to form, as the mPTP can still open in its absence. nih.govnih.gov The discovery of this compound and other cinnamic anilides provided researchers with tools that act on the mPTP through a different, CypD-independent mechanism, opening new avenues for investigation. axonmedchem.comresearchgate.net
Gnx 865 As a Prior Art Compound and Benchmark in Mptp Inhibitor Discovery
In the field of drug discovery, "prior art" refers to all information that has been made available to the public before a given date that might be relevant to a patent's claims of originality. GNX-865, having been identified and published, serves as prior art for subsequent discoveries in the area of mPTP inhibitors. It acts as a benchmark, or a standard reference compound, against which new potential inhibitors are compared and evaluated.
For instance, in research leading to the discovery of N-phenylbenzamides as a new class of potent mPTP inhibitors, this compound was used as a standard for comparison. nih.gov The inhibitory effect of new compounds on calcium-induced mitochondrial swelling was assessed and quantified, with the resulting potency (EC50 value) being compared to that of this compound and Cyclosporin A. nih.gov This benchmarking process is critical for establishing the relative efficacy and potential advantages of newly synthesized compounds.
Research Context and Academic Relevance of Gnx 865
Established Synthetic Pathways for this compound Core Structure
While specific detailed established synthetic pathways solely focused on the this compound core structure are not extensively detailed in the provided search results, the synthesis of related diarylisoxazole-3-carboxamides, which are structurally similar and were optimized in relation to this compound, provides insight into potential synthetic approaches. The assembly of isoxazole-core-containing carboxylic acids, key intermediates for such compounds, can involve a three-step procedure starting from acetophenone (B1666503) derivatives. These derivatives are treated with dimethyl oxalate (B1200264) and sodium methoxide (B1231860) to yield 1,3-diketones. The 1,3-diketones, predominantly in their enol form, are then reacted with hydroxylamine (B1172632) hydrochloride to form the isoxazole (B147169) core. Subsequent saponification of methyl esters provides the corresponding carboxylic acid intermediates. nih.gov
Generally, analogues of a related isoxazole compound were assembled by coupling isoxazole-core-containing carboxylic acids and anilines using thionyl chloride and triethylamine (B128534) in tetrahydrofuran (B95107) (THF) to afford the corresponding isoxazole amides. nih.gov This general approach highlights the use of coupling reactions to construct the final amide structure, a common motif in this class of compounds.
Design and Synthesis of Novel this compound Analogs and Derivatives
The design and synthesis of novel analogs and derivatives of compounds like this compound are driven by structure-activity relationship (SAR) optimization. This process involves exploring structural modifications to enhance desired biological activity. For diarylisoxazole-3-carboxamides, modifications have been explored primarily around the aryl rings and the isoxazole central core. nih.gov For instance, introducing a 3-chlorophenyl moiety on one aryl ring improved activity, while the position of the chlorine atom or its replacement affected the outcome. nih.gov
The synthesis of these analogs often utilizes coupling strategies. For isoxazole-containing amides, commercially available carboxylic acid and aniline (B41778) partners can be used. nih.gov For non-isoxazole-core-containing amides, a similar coupling strategy is employed. nih.gov The yields for these coupling reactions can vary. nih.gov
Research findings indicate that through screening and chemical optimization, small-molecule inhibitors of the mPTP have been developed that are significantly more potent than this compound. nih.gov This underscores the success of analog synthesis and optimization in identifying compounds with improved activity.
Methodological Approaches for Structural Modification and Diversification
Methodological approaches for structural modification and diversification of chemical compounds aim to generate a library of related molecules to explore the impact of different substituents and structural changes on biological activity. For compounds related to this compound, modifications around the aryl rings and the central isoxazole core have been key areas of investigation. nih.gov
The synthesis of isoxazole compound analogues can be achieved by coupling the isoxazole-core-containing carboxylic acids with various anilines. nih.gov This modular approach allows for diversification of the structure by simply changing one of the coupling partners. The use of reagents like thionyl chloride and triethylamine facilitates the amide bond formation. nih.gov
Diversification can also involve exploring different heterocyclic motifs. While the isoxazole core is central to this compound, related studies have also explored pyrazole (B372694) cores, which can be formed by treating the 1,3-diketones with hydrazine (B178648) hydrate (B1144303) or methylhydrazine. nih.gov This demonstrates a strategy of core hopping to identify alternative scaffolds with similar activity.
Chemical Synthesis Optimization Techniques for High-Throughput Screening Compounds
Chemical synthesis optimization techniques are essential for efficiently generating compound libraries for high-throughput screening (HTS). HTS involves rapidly screening large numbers of compounds to identify hits with desired biological activity. octant.biouniroma1.it Optimizing synthesis for HTS focuses on increasing the speed and throughput of experimental execution, often leveraging automation and parallelization. octant.biobeilstein-journals.org
Automated systems for chemical synthesis are employed to produce chemicals identified in screening. zhaw.ch Techniques such as acoustic energy for transferring nanoliters of chemicals enable the introduction of thousands of new molecules rapidly. octant.bio Robots are utilized not only for synthesis but also for optimizing reaction conditions by altering variables like catalysts, concentrations, and temperatures to achieve high yields and minimize byproducts. octant.bio
Optimization in the context of HTS often involves coupling core structures with fragments from libraries using optimized chemistries, such as amide couplings. octant.bio This allows for the rapid generation of large libraries of diverse compounds. octant.bio The goal is to quickly synthesize analogs with improved potency and desirable physicochemical properties. uniroma1.it
Machine learning algorithms are also being integrated into chemical reaction optimization to synchronously optimize multiple reaction variables, requiring less experimentation and human intervention. beilstein-journals.org These algorithms build predictive models to identify promising conditions for optimizing objectives like yield and selectivity. beilstein-journals.org
Direct and Indirect Modulation of Mitochondrial Permeability Transition Pore (mPTP) Activity
The mPTP is a high-conductance channel whose opening leads to depolarization of the inner mitochondrial membrane, disruption of mitochondrial function, and ultimately cell death. Modulating the activity of this pore is a key therapeutic strategy in conditions involving mitochondrial dysfunction. This compound has been shown to influence mPTP activity through several mechanisms.
Inhibition of Calcium-Induced Mitochondrial Swelling
Mitochondrial swelling is a direct consequence of mPTP opening, which allows the influx of solutes and water into the mitochondrial matrix, increasing osmotic pressure. Calcium overload is a well-established trigger for mPTP opening and subsequent mitochondrial swelling. This compound has been demonstrated to inhibit calcium-induced mitochondrial swelling. researchgate.net Studies using isolated mitochondria have quantified this inhibitory effect.
| Compound | Effect on Mitochondrial Swelling | EC50 (µM) | Assay System |
| This compound | Inhibition | 105 | Calcium-induced swelling |
Data derived from reference researchgate.net. Note: Other studies comparing this compound to different compounds report relative potencies, indicating variability based on the specific assay and comparator compound used.
This inhibition of swelling indicates that this compound effectively counteracts the structural changes in mitochondria that occur upon mPTP activation by calcium.
Effects on Calcium Retention Capacity (CRC)
Calcium Retention Capacity (CRC) is a measure of the maximum amount of calcium that mitochondria can accumulate and retain before the mPTP opens, leading to the release of accumulated calcium. A higher CRC indicates increased resistance of the mPTP to opening. This compound has been shown to affect mitochondrial CRC. Research has indicated that this compound can increase the CRC of mitochondria. Comparisons with other compounds have been made in the context of CRC assays. For instance, a more potent mPTP inhibitor was reported to increase CRC significantly and was noted as being more effective than this compound in this regard.
| Compound | Effect on CRC | Relative Potency (vs. ML404) |
| This compound | Increased CRC | Less potent |
| ML404 (for comparison) | Increased CRC | 14.8-fold increase at 12.5 µM, at least 2.3-fold more effective than this compound |
Data synthesized from references.
The ability of this compound to increase CRC further supports its role as an mPTP inhibitor, enhancing the capacity of mitochondria to buffer calcium without undergoing permeability transition.
Identification of Specific Molecular Targets and Binding Sites
Understanding the precise molecular targets of mPTP inhibitors is essential for elucidating their mechanisms and developing more specific therapies. While the exact composition of the mPTP is still under investigation, certain proteins are known to be involved in its regulation.
Investigation of Cyclophilin D (CyPD)-Independence
Cyclophilin D (CyPD) is a mitochondrial matrix protein known to interact with components of the mPTP and sensitize it to calcium-induced opening. Cyclosporine A (CsA) is a well-known mPTP inhibitor that acts indirectly by binding to CyPD. This compound has been presented as an mPTP inhibitor that operates through a mechanism distinct from CyPD inhibition. It is considered prior art in the context of identifying cyclophilin D-independent inhibitors of the mPTP. This suggests that this compound likely interacts with a different component of the mPTP or modulates its activity through a CyPD-independent pathway, offering a potentially different therapeutic avenue compared to CsA.
Assessment of F-ATP Synthase Inhibition Absence
The F-ATP synthase, primarily known for its role in ATP synthesis, has also been implicated as a potential component of the mPTP. Some mPTP inhibitors are believed to target the F-ATP synthase. In the context of characterizing mPTP inhibitors with similar potency in inhibiting mitochondrial swelling as this compound and Cyclosporine A, studies have assessed their effects on F-ATP synthase activity. For a compound demonstrating comparable swelling inhibition potency, it was observed that there was no inhibition of F-ATP synthase at concentrations that fully inhibited the mPTP. While this finding is for a related compound, it suggests that inhibition of F-ATP synthase is not a shared mechanism among all mPTP inhibitors, including potentially this compound, distinguishing their mode of action from inhibitors that directly target this enzyme complex.
Ligand-Receptor Interaction Analysis
This compound functions primarily as an inhibitor of the mitochondrial permeability transition pore (mPTP). citeab.comfishersci.ptnih.govguidetopharmacology.orguni.lu The mPTP is a protein complex in the inner mitochondrial membrane whose opening leads to mitochondrial dysfunction and cell death. Research indicates that this compound directly targets and inhibits the activity of this pore. citeab.comfishersci.ptnih.govguidetopharmacology.orguni.lu
Studies investigating the mechanism of action of mPTP inhibitors, including compounds from the same chemical series as this compound (cinnamic anilides), have shown that their inhibitory effect does not involve interaction with cyclophilin D (CyPD). uni.lu Cyclosporine A (CsA), another known mPTP inhibitor, exerts its effect indirectly by binding to CyPD. uni.lu The fact that this compound's action is independent of CyPD suggests a distinct binding site or mechanism of inhibition compared to CsA. uni.lu
The potency of this compound in inhibiting mPTP opening has been evaluated. In isolated mouse liver mitochondria, this compound demonstrated concentration-dependent inhibition of mitochondrial swelling induced by calcium uptake. The half-maximal effective concentration (EC50) for this inhibition was determined to be 0.398 ± 0.025 μM. This potency is reported to be in the same order of magnitude as that of Cyclosporine A, a standard mPTP inhibitor used for comparison in such studies.
Table 1: Potency of this compound in Inhibiting Mitochondrial Swelling
| Compound | Assay | EC50 (μM) |
| This compound | Mitochondrial Swelling | 0.398 ± 0.025 |
| Cyclosporine A | Mitochondrial Swelling | Same order of magnitude as this compound |
Impact on Mitochondrial Function and Bioenergetics
As a potent inhibitor of the mPTP, this compound significantly impacts mitochondrial function and bioenergetics by preventing the uncontrolled permeability of the inner mitochondrial membrane. citeab.comfishersci.ptnih.govguidetopharmacology.orguni.lu The opening of the mPTP leads to depolarization of the mitochondrial membrane potential, influx of solutes and water, mitochondrial swelling, and ultimately rupture of the outer mitochondrial membrane, culminating in the release of pro-apoptotic factors and cell death. By inhibiting mPTP opening, this compound helps to preserve mitochondrial integrity and function. citeab.comfishersci.ptnih.govguidetopharmacology.org
A key measure of mPTP inhibition is the mitochondrial calcium retention capacity (CRC), which quantifies the amount of calcium mitochondria can accumulate before the pore opens. Studies have shown that this compound increases the CRC of mitochondria, indicating that higher calcium loads are required to induce mPTP opening in the presence of the compound. This enhanced capacity to handle calcium is crucial for preventing calcium-overload-induced mPTP opening, a common trigger in various pathological conditions, including ischemia-reperfusion injury. citeab.comfishersci.ptnih.govguidetopharmacology.org
The protective effects of this compound against ischemia-reperfusion injury in vivo are attributed to its ability to inhibit mPTP opening and preserve mitochondrial function. citeab.comfishersci.ptnih.govguidetopharmacology.org This highlights the critical role of mPTP modulation in preventing cellular damage in conditions where calcium overload and oxidative stress are prevalent.
Modulation of Mitochondrial Respiration and Oxidative Phosphorylation
While the primary action of this compound is the inhibition of mPTP opening, studies on related mPTP inhibitors from the same chemical series (N-Phenylbenzamides) provide insights into their effects on mitochondrial respiration. These studies demonstrated that at concentrations sufficient to fully inhibit the mPTP, these related compounds did not significantly affect mitochondrial respiration. This suggests that this compound, acting through a similar mechanism independent of CyPD, may selectively target the mPTP without broadly disrupting the process of oxidative phosphorylation at inhibitory concentrations. Maintaining oxidative phosphorylation is vital for cellular energy production.
Regulation of Downstream Biochemical Pathways
The inhibition of mPTP opening by this compound has significant implications for downstream biochemical pathways, particularly those involved in cell death and survival. By preventing mPTP-mediated mitochondrial outer membrane permeabilization, this compound can block the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytoplasm. This, in turn, inhibits the activation of the caspase cascade, a central executioner pathway of apoptosis.
Furthermore, the preservation of mitochondrial function and membrane potential by this compound can influence pathways related to cellular energy status and signaling. The reperfusion injury salvage kinase (RISK) pathway has been implicated in mediating the protective effects of therapeutic hypothermia against ischemia-reperfusion injury, a condition that this compound also protects against. A mitochondrial-targeting derivative of this compound, TPP+-GNX-865, has been investigated in the context of this pathway and its role in preventing mPTP opening in neuron acute ischemia-reperfusion injury. This suggests a potential interplay between mPTP inhibition by compounds like this compound and protective signaling pathways like RISK.
Cellular Permeability and Subcellular Localization Studies
For a compound to exert its effects on mitochondrial targets within a cell, it must possess sufficient cellular permeability to cross the cell membrane and, in the case of mitochondrial targets, accumulate within the mitochondria. The observed protective effects of this compound against ischemia-reperfusion injury in vivo citeab.comfishersci.ptnih.govguidetopharmacology.org indicate that the compound is capable of reaching its site of action within tissues and cells.
While direct cellular permeability and subcellular localization studies specifically for this compound were not detailed in the search results, research on a related cinnamic anilide mPTP inhibitor from the same series, GNX-4728, provides relevant insights. GNX-4728 was shown to penetrate the blood-brain barrier (BBB) and increase mitochondrial CRC in the brain of mice. This demonstrates that compounds of this chemical class can cross biological membranes, including the BBB, and effectively reach mitochondria within cells in vivo.
The synthesis of TPP+-GNX-865, a triphenylphosphonium (TPP+)-conjugated derivative of this compound, further underscores the importance of mitochondrial localization for enhanced therapeutic effects. TPP+ conjugation is a common strategy used to improve the mitochondrial accumulation of compounds due to the negative inner mitochondrial membrane potential. The development of this derivative suggests that targeting this compound specifically to mitochondria can be a viable approach to enhance its impact on mitochondrial function.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies for Gnx 865 Derivatives
Identification of Key Pharmacophoric Features for mPTP Inhibition
The identification of key pharmacophoric features is crucial for understanding how compounds interact with the mPTP and exert their inhibitory effects. For cinnamic anilide derivatives, including GNX-865, the ability to inhibit mPTP opening has been demonstrated in response to various stimuli such as calcium overload, oxidative stress, and chemical cross-linkers. researchgate.net The activity of these cinnamic anilide inhibitors appears to be additive with that of cyclosporine A (CsA), suggesting a molecular target distinct from cyclophilin-D (CyPD). researchgate.net CyPD is a primary positive regulator of mPTP opening, and while its inhibition or ablation desensitizes the pore, it does not completely suppress opening. scienceopen.comucl.ac.uk This highlights the importance of identifying inhibitors with mechanisms independent of CyPD. scienceopen.comucl.ac.uk
Studies on diarylisoxazole-3-carboxamides, another class of potent mPTP inhibitors, have provided insights into important structural elements. For instance, variations in the position of a phenolic hydroxy group on one aryl ring, bioisosteric replacements, or its deletion resulted in diminished or no activity, indicating the significance of the 3-hydroxyphenyl moiety for their activity. nih.gov While this finding pertains to isoxazole (B147169) compounds, it underscores the general principle in mPTP inhibitor SAR that specific functional groups and their positions are critical for optimal activity.
Rational Design and Synthesis of SAR Libraries around the this compound Scaffold
Rational design and synthesis of SAR libraries around a lead scaffold like this compound involve systematically modifying its structure to explore the impact of these changes on biological activity. Given that this compound is a cinnamic anilide, SAR studies would likely involve modifications to the acrylamide (B121943) backbone, the 3-chlorophenyl group, and the 3-hydroxy-4-methoxyphenyl group. frontiersin.orgontosight.ai The goal is to identify structural determinants responsible for potency, selectivity, and potentially improved pharmacokinetic properties.
While specific details on SAR libraries synthesized directly around the this compound scaffold are not extensively detailed in the search results, related research on other mPTP inhibitors and cinnamic anilide derivatives provides context. For example, preliminary SAR studies on a guanidine (B92328) derivative identified modifications that led to increased potency. researchgate.net The rational design process is an iterative cycle where chemical modifications are made, and the biological activity is analyzed to identify the chemical space that elicits the desired effect. ucl.ac.uk The patent literature describing this compound suggests that such design and synthesis efforts have been undertaken. bioworld.com Furthermore, a mitochondrial-targeting derivative, TPP+-GNX-865, has been synthesized, indicating efforts to modify the parent compound for specific delivery. nih.gov
Computational and In Silico Approaches to SAR and Lead Optimization
Computational and in silico approaches play a significant role in modern drug discovery, complementing experimental SAR studies and guiding lead optimization. These methods can help predict binding affinities, understand molecular interactions, and prioritize compounds for synthesis and testing. plos.org
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. plos.org Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the protein-ligand complex and conformational changes. plos.orgnih.govcellmolbiol.orgoatext.com Combining docking with MD simulations can improve the accuracy of virtual screening and lead discovery by considering the flexibility of both the protein and the ligand and the effect of the surrounding environment. plos.org While specific docking and dynamics studies on this compound binding to the mPTP are not detailed in the provided results, these techniques are generally applied in the search for mPTP inhibitors and other drug targets. plos.orgcellmolbiol.orgoatext.comjapsonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. longdom.orgnih.gov By expressing biological activities as a function of various structural properties or descriptors, QSAR models can explain how changes in chemical structure influence activity. longdom.org These models can then be used to predict the activity of new, unsynthesized compounds and guide the design of SAR libraries. longdom.orgnih.gov QSAR analysis is considered an effective approach in rational drug design. longdom.org High-quality pharmacological data is essential for building robust QSAR models. nih.gov
Fragment-Based Drug Design (FBDD) and Lead Optimization Strategies
Fragment-Based Drug Design (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is an approach that starts with identifying small, low-molecular-weight fragments that bind to a target, typically with weak affinity. mdpi.comnih.govopenaccessjournals.comfrontiersin.org These fragments can then be grown, linked, or merged to develop lead compounds with higher affinity and selectivity. nih.govopenaccessjournals.comfrontiersin.org FBDD is considered a powerful strategy in drug discovery, offering advantages over traditional high-throughput screening by exploring chemical space efficiently. openaccessjournals.comfrontiersin.org Computational methods play an important role in FBDD, assisting in fragment library design, screening, and the optimization of initial fragment hits. nih.govfrontiersin.org Strategies for fragment-to-lead optimization include growing fragments by adding groups, linking fragments that bind to adjacent sites, and merging fragments that bind to overlapping sites. frontiersin.org
Optimization of Biological Activity and Selectivity
Optimization of biological activity and selectivity is a key phase in the drug discovery process, aiming to enhance the desired therapeutic effect while minimizing off-target interactions. For mPTP inhibitors like this compound, this involves improving their potency in inhibiting pore opening and ensuring their action is specific to the mPTP rather than affecting other mitochondrial functions or unrelated targets.
This compound has been shown to inhibit mPTP opening and protect against ischemia-reperfusion injury. medchemexpress.comfrontiersin.org However, comparisons with other compounds, such as ML404, indicate that more potent inhibitors exist. nih.gov ML404 was found to be at least 2.3-fold more effective than this compound in inhibiting mitochondrial swelling. nih.gov This suggests that there was scope for optimizing the activity of mPTP inhibitors beyond the potency of this compound.
Optimization efforts often involve iterative SAR studies and can be guided by computational approaches. ucl.ac.uk For instance, the development of diarylisoxazole-3-carboxamides resulted in compounds significantly more potent than this compound in the mitochondrial swelling assay. nih.gov These optimization studies utilized assays such as mitochondrial swelling, Rh123 uptake (as a counter-screen for interference with mitochondrial membrane potential), and the calcium retention capacity (CRC) test to assess and refine the activity and selectivity of compounds. nih.govbmglabtech.com The CRC assay, which measures the amount of calcium mitochondria can accumulate before mPTP opening, is a valuable tool for screening and evaluating mPTP inhibitors. frontiersin.orgbmglabtech.com
The development of compounds with mechanisms distinct from CyPD inhibition is an attractive strategy for improving selectivity and overcoming limitations associated with CyPD-dependent inhibitors like CsA. ucl.ac.uk The additive activity of cinnamic anilides with CsA suggests a different mechanism, which could be a basis for achieving improved selectivity. researchgate.net
Data from studies comparing the potency of mPTP inhibitors in the mitochondrial swelling assay highlight the range of activities observed:
| Compound | Activity (e.g., EC50 or relative potency) | Assay | Citation |
| This compound | Less potent than ML404 | Mitochondrial swelling assay | nih.gov |
| ML404 | EC50 = 4.9 nM | Mitochondrial swelling assay | nih.gov |
| Diarylisoxazole-3-carboxamides (optimized) | ~1000-fold more potent than this compound | Mitochondrial swelling assay | nih.gov |
| Ro-68-3400 | EC50 = 0.19 μM | Not specified (Hoffmann-La Roche) | nih.gov |
| 1-(3-Chlorophenyl)-3-phenyl-pyrrole-2,5-dione | CRC assay of 2.5 | CRC assay | nih.gov |
This table illustrates that while this compound was considered relevant prior art, subsequent research has yielded mPTP inhibitors with significantly improved potency through dedicated SAR and optimization efforts. nih.govnih.gov
Gnx 865 As a Research Tool and Future Academic Perspectives
Applications of GNX-865 in Basic Mitochondrial Biology Research
In basic mitochondrial biology research, this compound serves as a tool to investigate the functional consequences of inhibiting the mPTP. The mPTP is a channel in the inner mitochondrial membrane whose opening can lead to mitochondrial dysfunction and cell death. oup.comnih.govucl.ac.uk By inhibiting the mPTP, this compound allows researchers to explore the downstream effects of preventing pore opening, such as maintaining mitochondrial membrane potential and preventing the release of pro-apoptotic factors. This is particularly relevant in studies focusing on conditions where mPTP opening is implicated, such as ischemia-reperfusion injury. medchemexpress.commedchemexpress.com Research using this compound can help elucidate the specific contributions of mPTP activity to cellular processes like calcium homeostasis, energy metabolism, and redox signaling within mitochondria. nih.govahajournals.org The compound's use aids in dissecting the complex roles of mitochondria in cell life and death decisions. oup.comuniba.it
Use of this compound as a Pharmacological Probe for mPTP-Related Mechanisms
This compound functions as a pharmacological probe, a chemical tool used to investigate biological mechanisms. nih.gov As a known inhibitor of the mPTP, it can be employed to probe the involvement of mPTP in specific cellular pathways and disease models. nih.gov For instance, its application in models of ischemia-reperfusion injury highlights its use in understanding how inhibiting mPTP opening can confer protection. medchemexpress.commedchemexpress.com Compared to other mPTP modulators like Cyclosporine A (CsA), which acts indirectly via cyclophilin D (CypD), this compound has been considered a relevant example of prior art in the search for more direct and selective mPTP inhibitors. nih.gov Its use as a probe is valuable for researchers studying diseases where mPTP dysfunction is a key factor, such as hypoxic-ischemic brain damage (HIBD), where the mPTP has been identified as a key pathway. nih.gov However, it is important to note that the availability and use of this compound for research are limited by a patent. nih.gov
Advanced Methodologies for Studying this compound Activity
Studying the activity of this compound and other mPTP inhibitors involves several advanced methodologies designed to assess mPTP function in isolated mitochondria or cells. A key method is the measurement of mitochondrial calcium retention capacity (CRC). nih.govnih.govucl.ac.uk This assay quantifies the amount of calcium mitochondria can accumulate before the mPTP opens, leading to calcium release and mitochondrial swelling. nih.govucl.ac.uk Compounds that inhibit the mPTP, like this compound, increase the CRC. nih.gov Another common technique is the assessment of calcium-induced mitochondrial swelling, typically measured spectrophotometrically by monitoring changes in mitochondrial absorbance. nih.govnih.govfrontiersin.org Inhibition of mPTP opening by compounds like this compound reduces this swelling. frontiersin.org Other methods include measuring changes in mitochondrial membrane potential using fluorescent dyes, as mPTP opening causes depolarization. nih.govucl.ac.ukpnas.org These methodologies provide quantitative data on the efficacy and potency of compounds like this compound in modulating mPTP activity.
Future Directions in mPTP Inhibitor Research and Analog Development inspired by this compound
The research on this compound and its activity as an mPTP inhibitor informs future directions in the development of new mPTP inhibitors. The limitations of existing inhibitors, such as indirect mechanisms or off-target effects, drive the search for novel compounds with improved potency, selectivity, and pharmacological properties. nih.govucl.ac.uknih.gov The cinnamic anilide scaffold of which this compound is an example, represents a chemical class with demonstrated mPTP inhibitory activity. medchemexpress.comresearchgate.net Future research involves the synthesis and evaluation of analogs of this compound to identify compounds with enhanced inhibitory effects or more desirable characteristics for specific research applications. The development of mitochondrial-targeting derivatives, such as TPP+-conjugated this compound, exemplifies this direction, aiming to improve the delivery and concentration of the inhibitor within mitochondria. nih.gov Furthermore, exploring inhibitors that act independently of CypD or target alternative sites on the mPTP complex represents a significant avenue for future research, potentially leading to inhibitors with distinct profiles and applications. broadinstitute.orgnih.gov
Unexplored Academic Research Avenues related to this compound Scaffold.
Beyond its established use as an mPTP inhibitor, the this compound scaffold may hold potential for unexplored academic research avenues. Given its interaction with mitochondria, further research could investigate whether modifications to the scaffold could yield compounds that modulate other mitochondrial functions beyond the mPTP, such as respiratory chain activity, mitochondrial dynamics (fusion and fission), or mitochondrial quality control pathways like mitophagy. Exploring the structure-activity relationship of this compound analogs in modulating these diverse mitochondrial processes could reveal novel biological activities. Additionally, investigating the potential of the this compound scaffold in different disease models where mitochondrial dysfunction is implicated, but where mPTP may not be the primary target currently explored, could uncover new therapeutic or research applications. This could include neurodegenerative diseases, metabolic disorders, or certain types of cancer, where mitochondrial health plays a critical role. usc.edunih.gov The development of fluorescent or tagged versions of the this compound scaffold could also serve as valuable tools for imaging and tracking mPTP dynamics or compound distribution within cells and tissues.
Q & A
Q. What are the established synthesis protocols for GNX-865, and how can its purity and structural integrity be validated?
this compound is synthesized via a multi-step process involving diarylisoxazole-3-carboxamide core formation, followed by targeted functionalization. Key steps include amide coupling and cyclization under controlled conditions. To validate purity and structure:
Q. How does this compound’s molecular structure influence its inhibitory activity on the mitochondrial permeability transition pore (mPTP)?
this compound’s diarylisoxazole-3-carboxamide scaffold allows selective interaction with mPTP components, likely targeting cyclophilin D (CypD) binding sites. Its simplified structure, compared to cyclic peptides like CsA, enhances membrane permeability but may reduce binding affinity. Computational docking studies and competitive binding assays (e.g., fluorescence polarization) are recommended to map interaction sites .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s efficacy relative to other mPTP inhibitors (e.g., CsA, NIM811) in ischemia-reperfusion injury models?
- Experimental Design :
- Use isolated mitochondria assays to measure calcium retention capacity (CRC) under this compound treatment vs. CsA/NIM811 .
- Conduct in vivo studies (e.g., rodent cardiac ischemia models) with dose-response curves (0.1–10 µM range).
- Employ multi-parametric analysis : mitochondrial membrane potential (ΔΨm) via JC-1 dye, ROS production (DCFDA assay), and cell death markers (LDH release) .
Q. What methodologies are effective in resolving contradictions in this compound’s experimental data, such as divergent results in cell-based vs. isolated mitochondrial assays?
- Root-Cause Analysis :
- Check for assay-specific confounders (e.g., serum protein binding in cell cultures reducing bioavailability).
- Validate mitochondrial isolation protocols to rule out preparation artifacts .
Q. What strategies optimize this compound’s pharmacokinetic profile while maintaining its inhibitory potency?
- Structural Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
